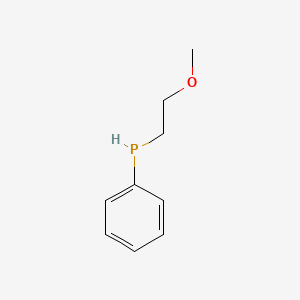

(2-Methoxyethyl)(phenyl)phosphane

Description

Significance of Organophosphorus Ligands in Modern Catalysis and Materials Science

Organophosphorus compounds, particularly phosphanes (phosphines), are of paramount importance in the fields of homogeneous catalysis and materials science. umb.eduwikipedia.org Their utility stems from their exceptional ability to function as ligands for transition metals. The phosphorus atom's lone pair of electrons allows it to act as a strong σ-donor, while the vacant σ* orbitals of the phosphorus-substituent bonds can accept electron density from the metal center through π-backbonding. umb.edu This dual electronic role allows for the stabilization of a wide variety of metal complexes across different oxidation states. rsc.org

A key advantage of phosphane ligands is the systematic and predictable tunability of their electronic and steric properties. umb.edu By varying the organic substituents (R groups) on the phosphorus atom, chemists can finely modulate the reactivity and selectivity of metal catalysts for a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. rsc.org In materials science, organophosphorus compounds are integral to the development of functional materials such as π-conjugated polymers and molecules with unique photophysical or nonlinear optical properties. acs.org

Overview of Tertiary Phosphane Ligand Classes and Their Structural Diversification

Tertiary phosphanes, with the general formula PRR'R'', represent a broad and diverse class of ligands. wwu.edu Their structural diversification is a cornerstone of ligand design in coordination chemistry. They can be broadly categorized based on the nature of their substituents:

Alkylphosphanes: Such as trimethylphosphane (PMe₃) or tri(tert-butyl)phosphane (P(t-Bu)₃), are typically strong σ-donors and are characterized by their steric bulk.

Arylphosphanes: Like triphenylphosphane (PPh₃), are common in catalysis. The aryl groups are less electron-donating than alkyl groups and can engage in π-interactions. umb.edu

Mixed Phosphanes: These possess a combination of different substituent types (e.g., alkyl and aryl), allowing for a nuanced tuning of their properties.

Chiral Phosphanes: Used extensively in asymmetric catalysis, these ligands can have chirality at the phosphorus atom or on the substituents.

Polydentate Phosphanes: Ligands containing multiple phosphane donors can chelate to a single metal center, enhancing the stability of the resulting complex. psu.edu

Hemilabile Ligands: These are polydentate ligands that contain at least two different types of donor groups—one that binds strongly to the metal and one that binds weakly and can be easily displaced. wikipedia.org

(2-Methoxyethyl)(phenyl)phosphane falls into the categories of mixed phosphanes and, due to its ether functionality, has the potential to act as a hemilabile ligand.

Structural and Electronic Characteristics of this compound

The specific combination of a phenyl group and a 2-methoxyethyl group in this compound gives it a unique set of properties that are a blend of its constituent parts.

The phenyl group attached to the phosphorus atom has a significant influence on the ligand's electronic character. Compared to a simple alkyl group, the phenyl group is more electron-withdrawing, which affects the donor properties of the phosphane. This arises from the inductive effect of the sp²-hybridized carbon atoms of the aromatic ring.

Furthermore, the presence of the phenyl ring introduces the possibility of π-interactions. While arylphosphanes are generally considered weaker π-acceptors than ligands like carbon monoxide (CO) or trifluorophosphane (PF₃), the σ* orbitals of the P-C(aryl) bond can participate in back-donation from the metal center. umb.edu The electronic properties of phosphane ligands can be quantified using various methods, such as measuring the CO stretching frequencies in metal carbonyl complexes. psu.edu The presence of a single phenyl group, as in this compound, provides a balance between the strong donor character typical of alkylphosphanes and the electronic and steric effects imparted by an aryl substituent.

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphane Ligands

This table illustrates the range of electronic and steric properties available from different phosphane ligands. The values for this compound are not experimentally determined in the reviewed literature but would be expected to fall between those of purely alkyl and purely aryl phosphanes.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (°) |

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.9 | 104 |

Data sourced from established literature values for Ni(CO)₃L complexes.

The 2-methoxyethyl group, -CH₂CH₂OCH₃, is a defining feature of this ligand, introducing the concept of hemilability. wikipedia.orgacademicjournals.org The term "hemilabile" refers to ligands with two different donor atoms where one forms a strong bond to the metal (the phosphorus atom, a "soft" donor) and the other forms a weaker, more labile bond (the ether oxygen, a "hard" donor). wwu.edu

In a coordination complex, this compound can act as a bidentate P,O-chelating ligand, forming a stable five-membered ring with the metal center. acs.org However, the relatively weak metal-oxygen bond can be cleaved by the introduction of a substrate or a solvent molecule, freeing a coordination site for a catalytic reaction to proceed. acs.orgacademicjournals.org This reversible dissociation of the "hard" donor is the essence of hemilability. wikipedia.org This intramolecular coordination can stabilize reactive intermediates and prevent catalyst decomposition by protecting vacant coordination sites. academicjournals.org The ability to switch between a monodentate (P-bound) and a bidentate (P,O-bound) coordination mode is a highly desirable feature in the design of catalysts, as it provides a built-in mechanism for generating the coordinative unsaturation often required for catalytic turnover. acs.orgwwu.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

116627-06-6 |

|---|---|

Molecular Formula |

C9H13OP |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-methoxyethyl(phenyl)phosphane |

InChI |

InChI=1S/C9H13OP/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

InChI Key |

BMSXCZGGNAWVAD-UHFFFAOYSA-N |

Canonical SMILES |

COCCPC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxyethyl Phenyl Phosphane and Structural Analogues

Established Synthetic Routes to Tertiary Phosphanes

The synthesis of tertiary phosphanes, a cornerstone of organophosphorus chemistry, relies on several well-established methodologies. These routes are widely employed due to their reliability and versatility in creating a diverse range of phosphine (B1218219) ligands essential for catalysis and materials science.

Nucleophilic Substitution Reactions with Organometallic Reagents

A classical and highly effective method for forming carbon-phosphorus bonds is through the nucleophilic substitution of halophosphines with organometallic reagents, such as Grignard or organolithium compounds. rsc.orgrsc.org This approach allows for the sequential and controlled introduction of different organic groups onto the phosphorus atom, making it ideal for synthesizing unsymmetrical tertiary phosphanes. rsc.orgrsc.org

The general strategy involves the reaction of a diorganohalophosphine (R₂PX) or a dichlorophosphine (RPCl₂) with an organometallic reagent (R'M). For the synthesis of (2-Methoxyethyl)(phenyl)phosphane, a potential route would involve the reaction of phenyldichlorophosphine with the Grignard reagent derived from 2-methoxyethyl chloride, followed by reaction with another equivalent of an appropriate organometallic reagent if needed. Alternatively, chloro(phenyl)phosphane could be reacted with a (2-methoxyethyl)lithium or Grignard reagent. The choice of reagents and reaction conditions is crucial to control selectivity and maximize yield. rsc.org The use of chloroaminophosphines as intermediates allows for selective, sequential alkylation, first with a Grignard reagent and then with an organolithium reagent, providing a versatile route to unsymmetrical phosphines. rsc.orgrsc.org

Another variation of this approach is the reaction of metallated organophosphines with alkyl halides. nih.gov This requires a stoichiometric amount of base to generate the phosphide anion, which then acts as a nucleophile. nih.gov

Table 1: Examples of Nucleophilic Substitution for Tertiary Phosphine Synthesis

| Phosphorus Precursor | Organometallic Reagent | Product Type | Reference |

|---|---|---|---|

| Chloroaminophosphines | Grignard & Organolithium Reagents | Unsymmetrical Tertiary Phosphines | rsc.orgrsc.org |

| Alkyldichlorophosphine-borane | Organolithium Reagents | P-chiral Tertiary Phosphine-boranes | nih.gov |

Reductive Pathways from Phosphane Oxides

The reduction of tertiary phosphane oxides is one of the most common and practical methods for obtaining tertiary phosphanes. sci-hub.sersc.org This is particularly useful because phosphane oxides are often the primary products of many synthetic routes and are generally more stable and easier to handle than their corresponding phosphanes. The primary challenge in this method is the strength of the P=O bond, which necessitates the development of efficient and selective reducing agents. sci-hub.sersc.org

A wide variety of reducing agents have been developed for this transformation. Silanes, such as trichlorosilane (HSiCl₃), polymethylhydrosiloxane (PMHS), and tetramethyldisiloxane (TMDS), are frequently used, often in the presence of a catalyst. sci-hub.seorganic-chemistry.org For instance, TMDS in the presence of titanium(IV) isopropoxide [Ti(OiPr)₄] can effectively reduce various triaryl, trialkyl, and diphosphine oxides. organic-chemistry.org Metal-free reductions have also been achieved using silanes in the presence of catalytic amounts of specific Brønsted acids, a method that tolerates numerous functional groups like ketones, esters, and nitriles. acs.org

The stereochemistry of the reduction can be controlled depending on the reagent used, allowing for retention or inversion of the configuration at a stereogenic phosphorus center. sci-hub.sersc.org For example, reduction of optically active phosphine oxides with lithium aluminum hydride after methylation proceeds with inversion of configuration. organic-chemistry.org In contrast, other methods have been developed that proceed with retention of configuration. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Tertiary Phosphine Oxides

| Reducing System | Key Features | Reference(s) |

|---|---|---|

| Silanes (e.g., PMHS, TMDS) + Catalyst (e.g., Ti(OiPr)₄, Brønsted acids) | High chemoselectivity, tolerates various functional groups. | organic-chemistry.orgacs.org |

| Trichlorosilane (HSiCl₃) + Sacrificial Phosphine | Oxygen transfer occurs with retention of configuration. | sci-hub.se |

| Lithium Aluminum Hydride (LiAlH₄) + Methylation Reagent | Proceeds with inversion of configuration for P-chirogenic oxides. | organic-chemistry.org |

Hydrophosphination of Unsaturated Systems

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), represents the most atom-economical method for forming C-P bonds. acs.orgrsc.org This approach is a straightforward way to synthesize tertiary phosphanes from readily available starting materials without generating by-products. rsc.org

The reaction can be catalyzed by acids, bases, or metal complexes, or initiated by radicals. rsc.org Metal-catalyzed hydrophosphination, using complexes of platinum, nickel, palladium, or lanthanides, has proven particularly advantageous. rsc.org For the synthesis of this compound, this would involve the addition of phenylphosphine (PhPH₂) to methyl vinyl ether (CH₂=CHOCH₃). The choice of catalyst is critical for controlling the regioselectivity of the addition, leading to either the Markovnikov or anti-Markovnikov product. Base-catalyzed or radical-initiated reactions typically yield anti-Markovnikov products. rsc.org

Remarkably, hydrophosphination of certain alkenes and alkynes can also be achieved under catalyst- and solvent-free conditions, aligning with the principles of green chemistry. rsc.org This method is highly regioselective towards the anti-Markovnikov product and can be diastereoselective. rsc.org Asymmetric hydrophosphination using chiral catalysts provides a direct route to valuable chiral phosphine ligands. acs.org

Advanced Strategies for Phosphane Ligand Assembly

Beyond traditional methods, advanced strategies have emerged that enable more efficient and novel ways to assemble phosphane ligands. These include late-stage functionalization of existing phosphines and direct synthesis from elemental phosphorus, offering new avenues for ligand design and green chemistry.

P(III)-Directed C–H Activation for Late-Stage Functionalization

Late-stage functionalization via C–H activation has become a powerful tool in synthetic chemistry, allowing for the modification of complex molecules at a late point in their synthesis. nih.gov In phosphine chemistry, the trivalent phosphorus atom, P(III), can act as a directing group to guide a transition metal catalyst to a nearby C–H bond, enabling its selective functionalization. nih.govresearchgate.netthieme-connect.de

This strategy provides a direct and efficient way to create libraries of novel, polyfunctional phosphines from commercially available precursors, which would be challenging to prepare using conventional multi-step syntheses. nih.govthieme-connect.de Rhodium(I) catalysts, for example, have been successfully used for the P(III)-directed C–H alkylation and alkenylation of biarylphosphines. researchgate.netthieme-connect.de This method allows for the introduction of new functional groups that can fine-tune the steric and electronic properties of the ligand, potentially leading to improved performance in catalytic applications. researchgate.net The ability to diversify phosphine structures in a single step accelerates the discovery of new ligands with superior properties. thieme-connect.de This approach has been used for various transformations, including arylation, alkylation, alkenylation, and borylation of phosphine scaffolds. nih.gov

Direct Synthesis from Elemental Phosphorus

Developing synthetic methods that utilize elemental phosphorus (white P₄ or red P) is a significant goal in green chemistry, as it avoids the use of halogenated phosphorus precursors like PCl₃. tandfonline.comresearchgate.nettandfonline.com Significant progress has been made in the direct conversion of elemental phosphorus into valuable organophosphorus compounds.

These reactions often employ superbasic conditions or phase-transfer catalysis to activate the elemental phosphorus. tandfonline.comresearchgate.net For instance, triarylphosphines can be synthesized by reacting aryl halides directly with red phosphorus in a superbasic medium. researchgate.net Multicomponent reactions have also been developed; for example, α-aminophosphonates have been prepared in high yields from amines, alcohols, and white phosphorus using a copper catalyst and air as the oxidant. chinesechemsoc.org These methods represent a more sustainable and environmentally benign approach to organophosphorus chemistry, offering a direct route to phosphines and their derivatives from the element itself. tandfonline.comtandfonline.com

Targeted Synthesis of Hemilabile Phosphane Ligands Featuring Ether Donors

Hemilabile ligands, which contain both a strong and a weak coordinating group, are of significant interest in catalysis. The ether donor in this compound imparts this hemilabile character, where the oxygen atom can reversibly coordinate to a metal center. This property can be advantageous in catalytic cycles by temporarily opening a coordination site for substrate binding.

While a direct, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methods for preparing unsymmetrical tertiary phosphines and related compounds with ether functionalities. A common approach involves the reaction of a phosphide, such as sodium phenylphosphide (NaPHPh), with a suitable electrophile, in this case, 2-methoxyethyl chloride or a related tosylate. The phenylphosphide can be generated in situ from phenylphosphine or dichlorophenylphosphine.

Alternatively, Grignard reagents or organolithium compounds can be employed. For instance, the reaction of dichlorophenylphosphine with 2-methoxyethylmagnesium bromide would be a plausible route. Careful control of stoichiometry is essential to achieve the desired monosubstitution product.

Another relevant synthetic strategy can be adapted from the synthesis of related compounds. For example, the synthesis of (2-methoxyethyl)benzene, also known as phenyl ethyl methyl ether (PEME), involves the O-alkylation of 2-phenylethanol using a methylating agent like dimethyl carbonate in the presence of a solid base catalyst. ias.ac.in While this produces an ether, the principles of nucleophilic attack on an alkylating agent are analogous to the P-alkylation required for the synthesis of the target phosphane.

The synthesis of bis(2-methoxyphenyl)phosphine oxide provides another insightful parallel. This process starts with the reaction of anisole with triethyl phosphate in the presence of n-butyllithium to form bis(2-methoxyphenyl) ethyl phosphonate (B1237965), which is then reduced. google.com This highlights the use of organolithium reagents to functionalize aromatic rings that can subsequently be incorporated into a phosphine structure.

The phosphorus atom in this compound is a stereocenter if the two other substituents are different. The synthesis of enantiomerically pure chiral phosphanes is of paramount importance for asymmetric catalysis. Several strategies have been developed for the stereoselective synthesis of such chiral analogues.

One established method involves the use of chiral auxiliaries. A chiral alcohol can be reacted with a dichlorophosphine to form a diastereomeric mixture of phosphinites. After separation of the diastereomers, nucleophilic substitution with an organometallic reagent, followed by reduction, can yield the enantiomerically pure phosphine.

Another powerful approach is the use of enantioselective catalytic reactions. For instance, metal-catalyzed P-H bond additions to prochiral alkenes can, in principle, generate chiral phosphines. However, the development of highly enantioselective catalysts for this transformation remains a challenging area of research.

The synthesis of configurationally stable chiral phosphine ligands, such as QUINAP (diphenyl[(R-quinazolin‐4‐yl)(2-naphthyl)phosphine]), has spurred the development of methods for preparing structurally similar ligands. These often involve the coupling of pre-synthesized, stereochemically defined fragments.

Purification and Isolation Techniques for Organophosphorus Compounds in Research Settings

The purification and isolation of organophosphorus compounds, including this compound, require careful consideration due to their potential sensitivity to air and moisture, particularly for phosphines with lower oxidation states (phosphine vs. phosphine oxide).

A common side product in many phosphine syntheses is the corresponding phosphine oxide, which can be formed by oxidation. The separation of phosphines from their oxides is a frequent challenge. One widely used technique is column chromatography on silica gel. However, the choice of eluent is critical to avoid on-column oxidation. Degassed solvents are often necessary.

Crystallization is another powerful purification method, provided the phosphine is a solid. This can be highly effective for removing both phosphine oxide and other impurities. The choice of solvent system for crystallization is determined empirically.

Distillation under reduced pressure is a suitable method for purifying liquid phosphines. Care must be taken to avoid thermal decomposition, and the distillation apparatus should be thoroughly dried and purged with an inert gas.

In cases where the phosphine is difficult to separate from its oxide, a common strategy is to intentionally oxidize the entire mixture to the phosphine oxide, which is often more crystalline and easier to purify. The pure phosphine oxide can then be reduced back to the phosphine using a suitable reducing agent, such as a silane. For example, triphenylphosphine oxide, a common byproduct, can be removed by filtration after precipitation from a nonpolar solvent like pentane.

For air-sensitive phosphines, all manipulations, including purification, must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Coordination Chemistry of 2 Methoxyethyl Phenyl Phosphane Complexes

Fundamental Principles of Phosphane-Metal Coordination

The interaction between a phosphane ligand and a metal center is a nuanced interplay of electronic and steric factors, which collectively dictate the stability and reactivity of the resulting complex. wikipedia.orglibretexts.org The phosphorus atom, with its lone pair of electrons, acts as a σ-donor to the metal. Simultaneously, the phosphorus can accept electron density from the metal into its antibonding orbitals, a phenomenon known as π-acceptance or back-bonding. wikipedia.org

The electronic and steric properties of a phosphane ligand are profoundly influenced by the nature of the substituents attached to the phosphorus atom. libretexts.orgmanchester.ac.uknih.gov These properties are not independent and are often intertwined, making a separate analysis a simplification for the sake of understanding. manchester.ac.uk

Electronic Effects: The substituents on the phosphorus atom modulate its σ-donating and π-accepting capabilities. libretexts.org Electron-donating groups, such as alkyls, increase the electron density on the phosphorus, enhancing its σ-basicity. Conversely, electron-withdrawing groups, like phenyl or fluoro groups, decrease the electron density, making the phosphane a weaker σ-donor but a stronger π-acceptor. wikipedia.orglibretexts.org The electronic properties of phosphanes are often quantified using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel-carbonyl complexes containing the phosphane ligand. libretexts.orglibretexts.org A lower TEP value indicates a more electron-donating phosphane.

Steric Effects: The size of the substituents on the phosphorus atom determines the steric bulk of the phosphane ligand. This is commonly quantified by the Tolman cone angle, which represents the solid angle occupied by the ligand at the metal center. libretexts.orgilpi.com Larger cone angles indicate greater steric hindrance, which can influence the number of ligands that can coordinate to a metal, the geometry of the resulting complex, and the rates of ligand substitution reactions. ilpi.com For instance, bulky phosphanes can create a coordinatively unsaturated environment around the metal, which is often a prerequisite for catalytic activity. libretexts.org

In the case of (2-Methoxyethyl)(phenyl)phosphane, the phenyl group is more electron-withdrawing than an alkyl group, which would decrease the σ-donor strength compared to a trialkylphosphine. The 2-methoxyethyl group, being an alkyl ether, is expected to have an electronic effect similar to other alkyl groups. The steric profile would be influenced by both the phenyl ring and the flexible 2-methoxyethyl chain.

| Parameter | Description | Influence of Substituents |

| Tolman Electronic Parameter (TEP) | A measure of the electron-donating ability of a phosphane ligand. | Electron-donating groups decrease the TEP, while electron-withdrawing groups increase it. |

| Tolman Cone Angle | A measure of the steric bulk of a phosphane ligand. | Larger substituents lead to a larger cone angle. |

The Dewar-Chatt-Duncanson model provides a robust framework for understanding the bonding between a phosphane ligand and a transition metal. umb.edubeilstein-journals.org This model describes the bond as a combination of two components:

σ-donation: The lone pair of electrons on the phosphorus atom is donated to an empty d-orbital of the metal, forming a σ-bond. umb.edu

π-back-donation: Electron density from a filled d-orbital of the metal is donated back into the empty σ* antibonding orbitals of the P-C bonds of the phosphane ligand. wikipedia.orglibretexts.org

Synthesis and Structural Characteristics of Metal Complexes

The synthesis of metal complexes of this compound would likely follow established routes for other phosphane complexes, typically involving the reaction of the phosphane with a suitable metal precursor, such as a metal halide or a complex with labile ligands. wikipedia.org The coordination of the ligand can be influenced by the reaction conditions and the nature of the metal center.

In monometallic complexes, this compound can coordinate to a metal center in either a monodentate or a bidentate fashion. In a monodentate mode, only the phosphorus atom binds to the metal. However, the presence of the ether oxygen in the 2-methoxyethyl group allows for the formation of a chelate ring, where both the phosphorus and the oxygen atom coordinate to the metal. acs.orgacs.org This chelation is a key feature of its hemilabile behavior.

The synthesis of such complexes can be achieved by reacting the phosphane with a metal salt or a coordination compound with easily displaceable ligands. acs.org For example, reaction with palladium(II) chloride could potentially yield a complex of the type [PdCl2(PhP(CH2CH2OCH3))2]. The actual coordination mode (monodentate P-coordination versus bidentate P,O-coordination) would depend on factors such as the solvent, the counter-ion, and the steric and electronic preferences of the metal center. acs.org

| Complex Type | Potential Synthesis Route | Expected Coordination |

| [MCl2(L)2] | MCl2 + 2 L | Monodentate (P) or Bidentate (P,O) |

| [M(CO)4(L)] | M(CO)6 + L | Monodentate (P) |

| [M(L)2]X | MX + 2 L | Bidentate (P,O) |

| L = this compound; M = Transition Metal; X = Counter-ion |

This compound can also act as a bridging ligand to form bimetallic or polymetallic complexes. This can occur through the phosphorus atom bridging two metal centers or, more interestingly, through a combination of P-coordination to one metal and O-coordination to a second metal. The flexible 2-methoxyethyl chain can facilitate the spanning of two metal centers. The synthesis of such systems often involves the reaction of the phosphane with a metal precursor that has a tendency to form cluster or bridged complexes. vedantu.com For instance, reaction with certain bismuth halide complexes has been shown to produce edge-shared bioctahedral structures with phosphine (B1218219) ligands. rsc.org The formation of bimetallic species is also well-documented for other functionalized phosphines.

Hemilabile Behavior of the 2-Methoxyethyl Moiety in Coordination

Hemilability is a key concept in the coordination chemistry of hybrid ligands like this compound. wwu.eduwikipedia.org It refers to the ability of a ligand to have one donor atom that is strongly bound to the metal center (the "anchor") and another donor atom that is weakly bound and can reversibly dissociate (the "labile" arm). nih.gov In the case of this compound, the soft phosphorus atom serves as the strong anchor, while the hard ether oxygen atom acts as the labile donor. rsc.org

This on-off coordination of the ether oxygen creates a vacant coordination site at the metal center, which can be crucial for catalytic activity. The dissociation of the ether oxygen can allow for the binding of a substrate molecule, and its subsequent re-coordination can facilitate product release, thus completing the catalytic cycle. wikipedia.org The equilibrium between the chelated (P,O-bound) and non-chelated (P-bound) forms is influenced by the solvent, temperature, and the nature of other ligands in the coordination sphere. acs.orgrsc.org This dynamic behavior is a hallmark of hemilabile ligands and makes this compound a potentially valuable ligand in the design of catalytic systems. wikipedia.orgnih.gov

Mechanism of Metal-Oxygen Weak Interaction and Labilization

The concept of hemilability in ligands like this compound is centered on the reversible binding of one of the donor groups. wwu.edu The ligand coordinates to a metal center through both the phosphorus atom (a soft donor) and the ether oxygen atom (a hard donor). The bond between the metal and the phosphorus atom is typically strong and stable, while the metal-oxygen interaction is significantly weaker and therefore labile. wwu.edu

This disparity in bond strength arises from the different electronic properties of the donor atoms. The phosphorus atom forms a robust covalent bond, whereas the ether oxygen engages in a weaker dative interaction. The lability of the M-O bond means it can be easily and reversibly broken, a process central to the utility of hemilabile ligands. wwu.edu This dynamic equilibrium allows the ligand to alternate between a bidentate (P,O-chelated) state, which provides stability to the complex, and a monodentate (P-coordinated) state.

Creation of Transient Vacant Coordination Sites

The labilization of the ether sidearm is the direct mechanism for generating a transient vacant coordination site on the metal center. wwu.edu When the weak metal-oxygen bond dissociates, the ether group swings away from the metal, opening up a coordination position without the complete dissociation of the ligand. This vacant site is short-lived, as the ether group can readily re-coordinate.

This process can be represented by the following equilibrium:

M-(P,O) ⇌ M-(P) + O

Here, M-(P,O) represents the stable, chelated complex, and M-(P) + O represents the complex with a dissociated ether arm and a vacant coordination site. The ability to create this site is a critical feature, particularly in catalysis, as it provides a location for substrate binding, a necessary step in many catalytic cycles. wwu.edu

Impact of Metal Center on Coordination Geometry and Electronic Configuration

The identity of the central metal ion is a primary determinant of the structural and electronic properties of complexes formed with this compound. The metal's preferred coordination number, oxidation state, and d-electron count dictate the resulting geometry and the splitting of its d-orbitals.

Diverse Coordination Geometries (e.g., Linear, Tetrahedral, Square Planar)

Metal complexes incorporating phosphane ligands can adopt a variety of coordination geometries. The specific geometry is highly dependent on the electronic configuration of the metal ion. For instance, d⁸ metal ions such as Palladium(II) and Platinum(II) strongly favor a four-coordinate, square planar geometry. ajol.infouomustansiriyah.edu.iqmdpi.com In such a complex with a bidentate ligand like this compound, the ligand would occupy two adjacent coordination sites. In contrast, d¹⁰ metal ions like Palladium(0) typically form tetrahedral complexes.

| Metal Ion | d-Electron Count | Typical Coordination Number | Common Geometry | Example Metal Complex Type |

|---|---|---|---|---|

| Pd(II), Pt(II) | d⁸ | 4 | Square Planar | [PdCl₂(PR₃)₂] |

| Pd(0), Pt(0) | d¹⁰ | 4 | Tetrahedral | [Pd(PPh₃)₄] |

| Au(I) | d¹⁰ | 2 | Linear | [AuCl(PR₃)] |

| Fe(II), Ru(II) | d⁶ | 6 | Octahedral | [RuCl₂(PR₃)₄] |

Energy Separation of d-Orbitals in Phosphane Complexes

According to crystal field theory, the interaction between the ligands and the metal's d-orbitals removes their degeneracy, splitting them into different energy levels. libretexts.org The pattern and magnitude of this splitting are dictated by the coordination geometry. tutorchase.comyoutube.com

Octahedral Complexes : The d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orgnumberanalytics.com

Tetrahedral Complexes : The splitting is inverted compared to octahedral, with a lower-energy e set (dx²-y², dz²) and a higher-energy t₂ set (dxy, dxz, dyz). The energy gap (Δt) is smaller than in octahedral fields. youtube.comnumberanalytics.com

Square Planar Complexes : This geometry, common for d⁸ metals like Pd(II), results in a more complex splitting pattern. The d-orbitals split into four distinct energy levels. The dx²-y² orbital is significantly raised in energy, while the dz² orbital is stabilized. The remaining orbitals (dxy, dxz, dyz) are positioned at intermediate energies. uomustansiriyah.edu.iq

Phosphines are considered strong-field ligands, meaning they cause a relatively large energy separation (Δ) between the split d-orbitals. The weaker ether oxygen donor in this compound would contribute less to this splitting.

| Geometry | Highest Energy | Intermediate Energy | Lowest Energy |

|---|---|---|---|

| Octahedral | eg (dx²-y², dz²) | N/A | t₂g (dxy, dxz, dyz) |

| Tetrahedral | t₂ (dxy, dxz, dyz) | N/A | e (dx²-y², dz²) |

| Square Planar | dx²-y² | dxy > dz² > dxz, dyz | (dxz, dyz) |

Reactivity Studies of this compound Metal Complexes

The unique electronic and structural features imparted by the this compound ligand make its metal complexes, particularly those of palladium, highly effective catalysts for a range of organic transformations. The hemilabile nature of the ligand is instrumental in these catalytic applications.

Palladium complexes featuring P,O-ligands have demonstrated high efficiency in various cross-coupling reactions. researchgate.net A generic catalytic cycle for these reactions begins with the oxidative addition of a substrate to a Pd(0) species, which is facilitated by the electron-rich phosphine. fishersci.canih.gov The subsequent steps, which may involve transmetalation or substrate binding, rely on the availability of a coordination site, which is readily supplied by the dissociation of the ligand's ether arm.

Studies have shown that palladium complexes with ligands analogous to this compound are active in Suzuki-Miyaura cross-coupling and allylic amination reactions. rsc.org For example, palladium catalysts supported by P,O-ligands have been successfully employed in the Suzuki coupling of a wide variety of arylboronic acids with aryl chlorides, bromides, and iodides. researchgate.net The ability to form a stable pre-catalyst that can readily enter the catalytic cycle is a key advantage of using such hemilabile ligands.

| Reaction Type | Metal Center | Substrate Class 1 | Substrate Class 2 | Key Ligand Feature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl Halides (Cl, Br, I) | Arylboronic Acids | Hemilability for substrate coordination. researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Palladium | Aryl Halides | Amines | Facilitates reductive elimination. nih.gov |

| Allylic Amination | Palladium | Allylic Acetates | Amines | Stabilizes Pd(II)-allyl intermediate. rsc.org |

| Ligand Substitution Studies | Platinum | Chelating Ligands | Phosphines, Isocyanides | Forms stable square planar complexes. nih.gov |

Ligand Exchange Dynamics and Kinetic Control

There is no specific experimental or computational data found for the ligand exchange dynamics of this compound complexes.

In the broader context of coordination chemistry, ligand exchange reactions are fundamental processes where one ligand in a complex is replaced by another. The dynamics of such exchanges can be under either kinetic or thermodynamic control, a principle that dictates the final product distribution in a chemical reaction when multiple outcomes are possible. wikipedia.orglibretexts.org

Kinetic Control : Under kinetic control, the product that is formed the fastest will be the major product. libretexts.orgyoutube.com This typically occurs at lower temperatures and shorter reaction times, where the reaction is irreversible and the pathway with the lowest activation energy is favored. wikipedia.orgyoutube.com

Thermodynamic Control : Under thermodynamic control, the most stable product will be the major product, even if it is formed more slowly. libretexts.orgyoutube.com These conditions are favored by higher temperatures and longer reaction times, which allow the reaction to reach equilibrium. wikipedia.org

The distinction is crucial in synthesis, as the choice of reaction conditions can selectively favor the formation of a desired isomer or complex. wikipedia.org For instance, in asymmetric synthesis, reactions are often under kinetic control to produce a non-racemic mixture, as thermodynamic control would lead to an equal amount of each enantiomer. wikipedia.org While these principles are well-established, their specific application to this compound complexes, including rate constants and the identification of kinetic versus thermodynamic products, has not been documented in the reviewed literature.

Oxidative Addition and Reductive Elimination Pathways

Specific studies detailing the oxidative addition and reductive elimination pathways for complexes of this compound are not present in the available scientific literature.

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles, particularly in cross-coupling reactions.

Oxidative Addition : This process involves the addition of a substrate (e.g., an alkyl halide) to a metal center, which results in an increase in both the coordination number and the formal oxidation state of the metal. The mechanism of oxidative addition can vary and may proceed through a concerted pathway, an Sₙ2-type mechanism, or a radical pathway, depending on the metal, the ligands, and the substrate. mdpi.comnih.gov For example, studies on various phosphine-ligated palladium(0) complexes have shown that the operative mechanism for the oxidative addition of phenyl halides is influenced by the electronic and steric properties of the phosphine ligand. rsc.org

Reductive Elimination : This is the microscopic reverse of oxidative addition, where two cis-oriented ligands on a metal center are eliminated to form a new bond, while the metal's coordination number and oxidation state decrease. rsc.orgelsevierpure.com The facility of this process is critical for the turnover of the catalyst in a catalytic cycle. The nature of the phosphine ligand can significantly influence the rate and feasibility of reductive elimination. For instance, P–C reductive elimination is a key step in the synthesis of various organophosphorus compounds. rsc.org

While extensive research exists on these pathways for a wide range of phosphine ligands, data pinpointing the specific mechanisms, reaction kinetics, and intermediates for complexes of this compound remains unavailable.

Spectroscopic and Structural Elucidation of 2 Methoxyethyl Phenyl Phosphane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for the study of phosphane ligands and their metal complexes, offering a window into their structural connectivity, conformation, and dynamic behavior in solution. researchgate.netslideshare.net

³¹P NMR spectroscopy is a direct and highly sensitive method for probing the chemical environment of the phosphorus atom. oxinst.com The chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to its oxidation state, the nature of its substituents, and its coordination to a metal center. oxinst.comwindows.nettrilinkbiotech.com

For tertiary phosphanes like (2-Methoxyethyl)(phenyl)phosphane, the ³¹P chemical shift typically appears in a characteristic range. Upon coordination to a metal, a significant change in the chemical shift, known as the coordination shift (Δδ), is observed. This shift can be either upfield or downfield, depending on the nature of the metal and the bonding interactions within the complex. windows.net The magnitude and direction of this shift provide valuable information about the electronic properties of the metal-phosphorus bond.

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound/Complex | Solvent | Chemical Shift (δ, ppm) |

| Triphenylphosphine | CDCl₃ | -5.0 |

| Triphenylphosphine oxide | CDCl₃ | +25.0 |

| Triphenylphosphite | CDCl₃ | +128.0 |

| Triphenylphosphate | CDCl₃ | -18.0 |

This table illustrates the wide range of ³¹P chemical shifts and the influence of the phosphorus oxidation state and substituents. oxinst.com

Theoretical calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, can be used to predict and interpret ³¹P NMR chemical shifts, aiding in the structural assignment of complex species in solution. uni-muenchen.de

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the structure of the organic framework of the phosphane ligand. uobasrah.edu.iqrsc.org These techniques provide detailed information about the connectivity of atoms and the conformation of the (2-methoxyethyl) and phenyl groups. rsc.orgnih.gov

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons in the methoxyethyl and phenyl moieties can be assigned. The through-bond scalar couplings (J-couplings) between protons and the phosphorus nucleus (ⁿJ(¹H, ³¹P)) are particularly informative, helping to confirm the connectivity and provide conformational details. huji.ac.il Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The one-bond and multi-bond couplings between carbon and phosphorus (ⁿJ(¹³C, ³¹P)) are crucial for assigning the carbon resonances and understanding the electronic structure. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Data for a Phenylphosphine Derivative

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H (ortho-phenyl) | 7.3-7.5 | ³J(¹H, ³¹P) ≈ 7-10 |

| ¹H (meta-phenyl) | 7.2-7.4 | ⁴J(¹H, ³¹P) ≈ 1-3 |

| ¹H (para-phenyl) | 7.1-7.3 | ⁵J(¹H, ³¹P) ≈ 0.5-1 |

| ¹³C (ipso-phenyl) | 135-140 | ¹J(¹³C, ³¹P) ≈ 10-25 |

| ¹³C (ortho-phenyl) | 132-135 | ²J(¹³C, ³¹P) ≈ 15-25 |

| ¹³C (meta-phenyl) | 128-130 | ³J(¹³C, ³¹P) ≈ 5-10 |

| ¹³C (para-phenyl) | 129-131 | ⁴J(¹³C, ³¹P) ≈ 0-3 |

Note: The exact chemical shifts and coupling constants will vary depending on the specific complex and solvent used. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives. researchgate.net These techniques reveal the connectivity between different nuclei within the molecule.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between nuclei that are in close proximity. This is particularly valuable for determining the preferred conformation of the flexible methoxyethyl chain in solution and for studying dynamic processes such as ligand isomerization or restricted rotation around the P-C bonds. slideshare.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. nih.gov For this compound and its complexes, these techniques are used to identify characteristic functional group vibrations.

Key vibrational modes include:

C-H stretching vibrations of the phenyl and methoxyethyl groups.

C-O-C stretching vibrations of the ether functionality. nih.gov

P-C stretching vibrations , which are sensitive to the strength of the phosphorus-carbon bonds.

Vibrations of the phenyl ring , which can provide information about its substitution pattern and coordination. researchgate.net

Upon coordination to a metal, shifts in the vibrational frequencies of the ligand can be observed, providing evidence for complex formation and information about the nature of the metal-ligand interaction. For instance, changes in the P-C stretching frequency can reflect the extent of back-bonding from the metal to the phosphane ligand.

Table 3: Selected Vibrational Frequencies for Related Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 nih.gov |

| C-H (aromatic) Stretch | 3000-3100 |

| C-H (aliphatic) Stretch | 2850-3000 |

| C=C (aromatic) Stretch | 1450-1600 |

| C-O-C (ether) Stretch | 1050-1150 nih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For complexes of this compound, the electronic spectrum is often dominated by transitions involving the metal d-orbitals and the ligand-based orbitals.

In many transition metal complexes of phosphane ligands, intense absorption bands in the UV-Vis region are assigned to metal-to-ligand charge transfer (MLCT) transitions. libretexts.orgslideshare.net These transitions involve the excitation of an electron from a filled metal d-orbital to an empty π* anti-bonding orbital of the ligand, typically the phenyl ring in the case of this compound. nih.goviupac.org

The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere. nsf.gov The study of these bands provides valuable insight into the electronic structure and photophysical properties of the complex. The emission properties of these complexes, often arising from the decay of the MLCT excited state, can also be investigated to understand their potential applications in areas such as photocatalysis and light-emitting devices. iupac.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. mdpi.com For this compound, with a chemical formula of C₉H₁₃OP, the exact molecular weight is 168.07 g/mol .

In an electron ionization (EI) mass spectrometer, the molecule is expected to form a molecular ion ([M]⁺•) at m/z 168. This molecular ion is energetically unstable and will break down into smaller, characteristic fragments. The fragmentation pathways are predictable based on the functional groups present: the phenyl group, the ether linkage, and the phosphorus-carbon bonds. researchgate.net

Key fragmentation processes for phosphines involve the cleavage of the P-C bonds. For this compound, this would lead to the loss of the phenyl group (C₆H₅•, 77 Da) or the 2-methoxyethyl group (CH₃OCH₂CH₂•, 59 Da). Furthermore, fragmentation within the 2-methoxyethyl chain is anticipated, characteristic of ethers. This includes α-cleavage, where the bond adjacent to the oxygen atom breaks. This can result in the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or the formation of resonance-stabilized ions. The stable phenyl cation (C₆H₅⁺) at m/z 77 is also a commonly observed fragment in the mass spectra of phenyl-substituted compounds.

A plausible fragmentation pattern is detailed in the table below, showing potential fragments and their corresponding mass-to-charge ratios (m/z).

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Formula | Fragment Name / Description | Predicted m/z |

|---|---|---|

| [C₉H₁₃OP]⁺• | Molecular Ion | 168 |

| [C₃H₈P]⁺ | Loss of Phenyl group | 91 |

| [C₈H₁₀P]⁺ | Loss of Methoxy radical | 137 |

| [C₆H₅P(H)]⁺ | Loss of Methoxyethene | 110 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₂H₅O]⁺ | Methoxyethyl fragment | 45 |

High-Resolution Photoelectron Spectroscopy (PES) for Ligand Electronic Effects

High-resolution photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. For phosphine (B1218219) ligands, PES provides direct insight into their σ-donor and π-acceptor capabilities, which are crucial for their function in coordination chemistry and catalysis. nih.gov

The electronic influence of phosphine ligands is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes. nih.govresearchgate.net While the specific TEP for this compound is not documented, a comparison with related phosphines allows for an estimation of its electronic character. The combination of a σ-donating alkyl-ether chain and a π-accepting phenyl group places its expected electronic properties between those of purely alkylphosphines (strong donors) and triarylphosphines.

Table 2: Comparison of Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | General Electronic Character |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strong σ-donor |

| PEt₃ | 2061.7 | Strong σ-donor |

| PPh₃ | 2068.9 | Weaker σ-donor, π-acceptor |

| P(OEt)₃ | 2076.3 | Poor σ-donor, good π-acceptor |

| P(OPh)₃ | 2085.3 | Poor σ-donor, strong π-acceptor |

| PF₃ | 2110.8 | Very poor σ-donor, very strong π-acceptor |

Data sourced from reference wikipedia.org. The TEP for this compound would be expected to lie in the range between PEt₃ and PPh₃.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

For this analysis, the crystal structure of a palladium complex containing a diphenylphosphino-acetamide ligand, cis-[PdMe{PPh₂NHC(O)Me}{O=C(NH₂)Me}][BF₄], serves as a relevant analogue. academie-sciences.fracademie-sciences.fr This complex features a phosphorus atom bonded to two phenyl rings and a nitrogen-containing group, which provides a comparable electronic and steric environment to the target ligand. In metal complexes, the geometry around the phosphorus atom is typically tetrahedral.

The key structural parameters, such as the P-C bond lengths and the C-P-C bond angles, are fundamental to understanding the steric profile of the ligand. The "bite angle" of bidentate phosphine ligands is a critical parameter in catalysis, but for a monodentate ligand like this compound, the cone angle (a measure of its steric bulk) is more relevant. Based on analogues, the P-C(phenyl) bond lengths are expected to be in the range of 1.81-1.84 Å, while the P-C(alkyl) bond length would be slightly longer. The C-P-C bond angles are expected to be around 101-105°.

Table 3: Selected Crystallographic Data for an Analogous Palladium-Phosphine Complex

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Pd-P | 2.247(1) |

| P-C(phenyl) | 1.815(4) |

| P-C(phenyl) | 1.818(4) |

| P-N | 1.666(3) |

| **Bond Angles (°) ** | |

| C(phenyl)-P-C(phenyl) | 104.9(2) |

| C(phenyl)-P-N | 106.1(2) |

| C(phenyl)-P-N | 101.4(2) |

| C(phenyl)-P-Pd | 115.8(1) |

| C(phenyl)-P-Pd | 117.9(1) |

| N-P-Pd | 110.0(1) |

Data from the crystal structure of cis-[PdMe{PPh₂NHC(O)Me}{O=C(NH₂)Me}][BF₄]. academie-sciences.fracademie-sciences.fr The P-N bond is analogous to the P-C(alkyl) bond in the subject compound.

Computational and Theoretical Investigations of 2 Methoxyethyl Phenyl Phosphane

Density Functional Theory (DFT) Studies

Geometry Optimization and Prediction of Electronic Structures

No published studies were found that specifically report the DFT-optimized geometry or the electronic structure of (2-Methoxyethyl)(phenyl)phosphane. Such a study would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into its reactivity and coordination properties.

Quantitative Analysis of Ligand Electronic Effects (σ-Donation, π-Acceptance)

There is no available research that quantifies the electronic effects of this compound using computational methods. Typically, this would involve calculating parameters such as the Tolman Electronic Parameter (TEP) through the computed vibrational frequency of a CO ligand in a model metal complex (e.g., [Ni(CO)3L]). This analysis would characterize the ligand's net electron-donating or -withdrawing ability, which is crucial for understanding its influence on a metal center in catalysis.

Calculation of Spectroscopic Parameters for Experimental Correlation

No computational studies have been found that predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for this compound. Such calculations are valuable for corroborating experimental findings and aiding in the structural elucidation of the compound and its derivatives.

Mechanistic Studies and Reaction Pathway Elucidation

Computational Modeling of Asymmetric Induction and Stereoselectivity

There are no available computational models detailing the role of this compound in achieving asymmetric induction or explaining stereoselectivity in any chemical transformation. For chiral phosphines, such studies are instrumental in rationalizing the origins of enantioselectivity in asymmetric catalysis by modeling the interactions within the transition state leading to the major and minor stereoisomers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties and intermolecular interactions. For a molecule like this compound, MD simulations can elucidate its conformational landscape, solvent interactions, and behavior in a condensed phase, which are crucial for understanding its role as a ligand in catalytic systems.

MD simulations of this compound would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound, along with solvent molecules (e.g., water, toluene) to mimic experimental conditions. The initial coordinates of the atoms are often derived from quantum chemical calculations or experimental crystal structures.

Force Field Parameterization: A suitable force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. For phosphine (B1218219) ligands, specialized force fields or parameter sets may be required to accurately model the phosphorus atom and its interactions.

Equilibration: The system is brought to the desired temperature and pressure through a series of equilibration steps. This ensures that the simulation reaches a stable state before the production run.

Production Run: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample a representative range of molecular conformations and dynamics.

Trajectory Analysis: The resulting trajectory, which contains the positions and velocities of all atoms at each time step, is analyzed to extract various properties of interest.

Detailed Research Findings from MD Simulations:

Furthermore, MD simulations can be employed to study the interaction of this compound with metal centers in catalysts. By simulating the ligand-metal complex, researchers can gain insights into the stability of the complex, the dynamics of the coordination sphere, and the potential for ligand dissociation or exchange.

The following table illustrates the types of parameters and outputs that would be obtained from an MD simulation of this compound in a solvent.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Simulation Time | Total duration of the production MD run. | 100 ns |

| Temperature | The temperature at which the simulation is maintained. | 298 K |

| Pressure | The pressure at which the simulation is maintained. | 1 atm |

| Force Field | The set of parameters used to describe the interatomic potentials. | GAFF (General Amber Force Field) with custom P parameters |

| Solvent | The solvent used to solvate the phosphine ligand. | Water |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating conformational stability. | 0.2 nm (average) |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | 0.45 nm (average) |

Quantum Chemical Analysis of Bonding Properties and Noncovalent Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure, bonding, and noncovalent interactions of molecules like this compound. These methods can predict a wide range of molecular properties with high accuracy.

Bonding Properties:

DFT calculations can be used to optimize the geometry of this compound and to calculate key bonding parameters such as bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) analysis is a powerful technique that can be applied to the results of a DFT calculation to provide insights into the nature of the chemical bonds. For instance, NBO analysis can quantify the hybridization of the phosphorus atom and the nature of the P-C and P-O bonds, including any hyperconjugative interactions that may contribute to the stability of the molecule.

Noncovalent Interactions:

Noncovalent interactions play a crucial role in the structure, stability, and function of molecular systems. For this compound, intramolecular noncovalent interactions can influence its conformational preferences. Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational methods used to identify and characterize these weak interactions, such as van der Waals forces and hydrogen bonds. For example, weak C-H···O or C-H···π interactions within the molecule can be visualized and quantified.

The following table presents illustrative data that could be obtained from a DFT and NBO analysis of this compound.

| Property | Method | Illustrative Value |

|---|---|---|

| P-C(phenyl) Bond Length | DFT (B3LYP/6-311G(d,p)) | 1.84 Å |

| P-C(ethyl) Bond Length | DFT (B3LYP/6-311G(d,p)) | 1.86 Å |

| C-P-C Bond Angle | DFT (B3LYP/6-311G(d,p)) | 101.5° |

| HOMO Energy | DFT (B3LYP/6-311G(d,p)) | -6.2 eV |

| LUMO Energy | DFT (B3LYP/6-311G(d,p)) | -0.8 eV |

| NBO Charge on P | NBO Analysis | +0.45 e |

Application of Machine Learning for Ligand Design and Reaction Optimization

Machine learning (ML) has emerged as a transformative tool in chemistry, accelerating the discovery and optimization of new molecules and reactions. For a phosphine ligand like this compound, ML can be applied in several ways to aid in ligand design and reaction optimization.

Ligand Design:

ML models can be trained on large datasets of known phosphine ligands and their properties to predict the characteristics of new, hypothetical ligands. chemrxiv.org This allows for the rapid screening of vast chemical spaces to identify ligands with desired electronic and steric properties. For instance, a model could be trained to predict the Tolman electronic parameter (TEP), a measure of the ligand's electron-donating ability, directly from the molecular structure of the phosphine. chemrxiv.org By inputting the structure of this compound, such a model could provide an estimate of its TEP, which is a critical parameter for predicting its performance in catalysis.

Reaction Optimization:

ML algorithms can also be used to optimize the conditions of chemical reactions that utilize phosphine ligands. rsc.orgnih.govnih.gov By analyzing data from previous experiments, ML models can identify complex relationships between reaction parameters (e.g., temperature, solvent, catalyst loading) and outcomes (e.g., yield, selectivity). This can guide the design of new experiments to more efficiently find the optimal reaction conditions. For a reaction involving this compound as a ligand, an ML model could suggest the best combination of reaction parameters to maximize the yield of the desired product. rsc.org

The following table summarizes the performance of different machine learning models in predicting properties relevant to phosphine ligands.

| ML Model | Predicted Property | Dataset Size | Performance Metric (e.g., R²) | Reference |

|---|---|---|---|---|

| Gradient Boosting Regressor | Tolman Electronic Parameter (TEP) | >4,000 phosphines | >0.99 (vs. DFT) | chemrxiv.org |

| Δ-Machine Learning (SOAPs) | Reaction Energy (C-H activation) | 1,743 reactant-intermediate pairs | 0.819 | rsc.org |

| Neural Network | Blood-Brain Barrier Permeability (logBB) | Database of known compounds | High correlation with in silico methods | mdpi.com |

Catalytic Applications of 2 Methoxyethyl Phenyl Phosphane Complexes

Role in Transition Metal-Catalyzed Organic Transformations

Complexes of (2-Methoxyethyl)(phenyl)phosphane with transition metals, particularly palladium, rhodium, and ruthenium, are anticipated to be effective catalysts for a range of organic reactions. The presence of the ether oxygen in the methoxyethyl arm can allow for hemilabile coordination, where the oxygen atom can reversibly bind to the metal center. This property can be advantageous in catalysis by stabilizing catalytic intermediates and promoting substrate association and product dissociation.

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of phosphine (B1218219) ligand is critical for the efficiency of these reactions, influencing the rate of oxidative addition, transmetalation, and reductive elimination. While specific studies on this compound in this context are not extensively documented, the behavior of analogous phosphine ligands provides valuable insights.

For instance, in Suzuki-Miyaura couplings, bulky and electron-rich phosphines are known to promote the reaction of challenging substrates like aryl chlorides. nih.govnih.gov The phenyl group in this compound contributes to the ligand's steric bulk, while the phosphorus atom's lone pair provides the necessary electron density to facilitate the catalytic cycle. The methoxyethyl group can also play a role in stabilizing the palladium center.

In the realm of C-N bond formation, such as the Buchwald-Hartwig amination, ligands with specific steric and electronic properties are required to achieve high yields. wikipedia.orgnih.govcapes.gov.br Bidentate phosphines have been shown to be effective by preventing the formation of inactive palladium dimers. wikipedia.org While this compound is a monodentate ligand, its potential for hemilabile coordination could offer a degree of stability to the catalytic species, similar to some bidentate ligands. The development of bulky, electron-rich phosphine ligands has been a key factor in the advancement of these coupling reactions. sigmaaldrich.com

Table 1: Examples of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

| Ligand | Reaction Type | Substrate Example | Key Features of Ligand |

| P(t-Bu)3 | Suzuki-Miyaura | Aryl chlorides | Bulky, electron-rich |

| PCy3 | Suzuki-Miyaura | Aryl chlorides | Bulky, electron-rich |

| XPhos | Suzuki-Miyaura, Buchwald-Hartwig | Hindered aryl halides, heteroaryl halides | Bulky, electron-rich biaryl phosphine |

| SPhos | Suzuki-Miyaura, Buchwald-Hartwig | Hindered aryl halides, heteroaryl halides | Bulky, electron-rich biaryl phosphine |

Ruthenium and rhodium complexes are widely used in hydrogenation and transfer hydrogenation reactions. The ligand environment around the metal center is crucial for the activity and selectivity of these transformations.

A study on diamine-ruthenium(II) complexes with the closely related bis(methoxyethyldimethylphosphine) ligand has shown high catalytic activity in the transfer hydrogenation of acetophenone. najah.edu The replacement of phenyl groups with methyl groups in these ether-phosphine ligands was found to shift the mechanism from direct hydrogenation to transfer hydrogenation, attributed to the increased electron-donating ability of the methyl groups. najah.edu This suggests that ruthenium complexes of this compound could also be effective catalysts for transfer hydrogenation, with the phenyl group modulating the electronic properties of the metal center.

Rhodium-catalyzed hydrogenations are also sensitive to the nature of the phosphine ligand. nih.govnih.govresearchgate.net The development of switchable catalysts based on rotaxanes with phosphine ligands highlights the innovative approaches being explored in this area. nih.gov Iridium complexes have also been investigated for transfer hydrogenation reactions. fu-berlin.descite.ai

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process catalyzed by rhodium complexes. The regioselectivity of this reaction (linear vs. branched aldehyde) is strongly influenced by the phosphine ligands. While specific data on this compound in hydroformylation is scarce, research on other phosphine ligands, such as phosphine-phosphite and phospholene-based ligands, demonstrates the importance of ligand design in controlling the reaction outcome. nih.govgoogle.com The steric and electronic properties of this compound would likely influence both the activity and selectivity of a rhodium-based hydroformylation catalyst.

The functionalization of C-H bonds is a rapidly developing area of catalysis. Iridium-catalyzed C-H borylation is a powerful method for the synthesis of arylboronates, and the choice of ligand is critical for regioselectivity. nih.govnih.govmdpi.comresearchgate.net While bipyridine ligands are common, phosphine ligands have also been employed, with their electronic and steric properties influencing the reaction's efficiency and selectivity. nih.gov For example, electron-deficient triarylphosphines have been shown to favor ortho-borylation directed by a phosphonate (B1237965) group. nih.gov

Palladium-catalyzed C-H alkylation with reagents like epoxides is another important transformation where the directing group and ligands on the metal play a key role in determining the reaction's success. researchgate.net

Asymmetric Catalysis with Chiral Analogues of this compound

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is a powerful tool to achieve this. The introduction of chirality into the phosphine ligand can lead to the formation of chiral metal complexes that can induce enantioselectivity in a variety of reactions.

While this compound itself is achiral, the synthesis of chiral analogues could open the door to its use in asymmetric catalysis. Chirality can be introduced in several ways, for instance, by making the phosphorus atom a stereocenter (P-chiral phosphines) or by incorporating a chiral backbone. nih.govnih.govpharm.or.jpresearchgate.net

Numerous chiral phosphines have been successfully used in asymmetric catalysis. nih.govnih.govresearchgate.netresearchgate.netrsc.org For example, chiral diphosphines like BINAP and DIOP are famous for their application in rhodium-catalyzed asymmetric hydrogenation. nih.gov The principles learned from these established chiral ligands could be applied to design chiral versions of this compound.

A chiral analogue could feature a stereogenic center on the ethyl backbone or employ a chiral auxiliary. Such chiral ligands, when coordinated to a metal like rhodium, ruthenium, or iridium, could be used in enantioselective hydrogenation, nih.govresearchgate.net allylic alkylation, nih.gov or other asymmetric transformations, leading to the synthesis of valuable chiral molecules. The methoxy (B1213986) group in such a chiral ligand could also play a role in stereocontrol by providing a secondary coordination site that can influence the orientation of the substrate at the metal center.

Table 2: Examples of Chiral Phosphine Ligands in Asymmetric Catalysis

| Chiral Ligand | Metal | Reaction Type | Key Feature |

| BINAP | Rhodium, Ruthenium | Asymmetric Hydrogenation | Axially chiral diphosphine |

| DIOP | Rhodium | Asymmetric Hydrogenation | Diphosphine with a chiral backbone derived from tartaric acid |

| PhthalaPhos | Rhodium | Asymmetric Hydrogenation | Chiral monophosphite with a diamide (B1670390) group for hydrogen bonding |

| P-chiral phosphines | Manganese | Enantioselective Alkylation | Phosphorous atom is the stereocenter |

Development of Optically Active Phosphane Ligands

The development of optically active phosphane ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. nih.govtcichemicals.comresearchgate.net Chiral phosphines are broadly categorized based on the location of the stereogenic unit, which can be at the phosphorus atom (P-chiral), in the backbone of the ligand, or on a side chain. nih.gov The synthesis of these ligands often involves multi-step procedures, including the use of chiral precursors, resolution of racemic mixtures, or asymmetric synthesis. nih.govrsc.org

A common strategy for creating P-chiral phosphines involves the use of phosphine-borane intermediates, which allows for stereospecific substitution at the phosphorus center. nih.gov For monodentate phosphines like this compound, introducing chirality could be envisioned by modifying either the methoxyethyl or the phenyl group with a chiral auxiliary, or by developing methods for enantioselective synthesis of the P-chiral analogue. While specific methods for the synthesis of optically active derivatives of this compound are not detailed in the available literature, the general approaches used for other unsymmetrical tertiary phosphines could be applicable. These methods often rely on the diastereoselective or enantioselective functionalization of a prochiral phosphine precursor.

Table 1: General Approaches to Chiral Phosphane Ligands

| Method | Description | Key Features |

| Resolution | Separation of a racemic mixture of chiral phosphines. | Can be achieved by forming diastereomeric salts with a chiral resolving agent. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | The chirality of the final ligand is derived from the starting material. |

| Asymmetric Synthesis | Enantioselective creation of the stereogenic center. | Often involves the use of a chiral catalyst or auxiliary. |

| Phosphine-Borane Chemistry | Use of phosphine-borane adducts to control stereochemistry. | Allows for stereospecific nucleophilic substitution at the phosphorus atom. nih.gov |

Mechanistic Investigations of Catalytic Cycles

The mechanistic understanding of catalytic cycles involving phosphane ligands is crucial for optimizing reaction conditions and developing more efficient catalysts. For palladium-catalyzed cross-coupling reactions, a common application for phosphine ligands, the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com The specific nature of the phosphane ligand, including its steric and electronic properties, significantly influences each of these elementary steps. acs.orgresearchgate.net

While no specific mechanistic studies for this compound were found, research on catalysts with monodentate phosphine ligands provides a framework for understanding its potential role. mdpi.comacs.org The coordination of the phosphine to the metal center is a key equilibrium that dictates the concentration of the active catalytic species.

The active catalytic species in a palladium-catalyzed reaction is often a low-coordinate, electron-rich Pd(0) complex. acs.org For monodentate phosphine ligands, the number of phosphine molecules coordinated to the palladium center is a critical factor. In solution, there can be a dynamic equilibrium between species with different ligand-to-metal ratios (e.g., [Pd(P)2], [Pd(P)3], [Pd(P)4]). The actual catalytically active species is often a 14-electron [Pd(P)2] complex.

Spectroscopic techniques such as 31P NMR and mass spectrometry are invaluable tools for identifying and characterizing these intermediates. acs.orgrsc.org For instance, in situ monitoring of a reaction mixture can reveal the formation of key palladium-phosphine complexes and their evolution throughout the catalytic cycle. Although no such data is available specifically for this compound, studies on similar systems have successfully identified and characterized intermediates like oxidative addition complexes and transmetalation products. rsc.org

Catalyst deactivation is a significant challenge in homogeneous catalysis and can occur through various pathways. mdpi.comd-nb.info Common deactivation mechanisms for palladium-phosphine catalysts include:

Formation of inactive palladium species: Agglomeration of the catalyst to form palladium black or the formation of stable, off-cycle palladium complexes can remove the active catalyst from the cycle. d-nb.infodiva-portal.org

Ligand degradation: The phosphine ligand itself can undergo oxidation or other decomposition reactions under the catalytic conditions. d-nb.info

Formation of stable adducts: The catalyst can form stable adducts with substrates, products, or byproducts, which are catalytically inactive. mdpi.com

For example, in reactions involving rhodium-phosphine catalysts, the formation of stable carbonyl complexes can lead to deactivation. mdpi.com In palladium catalysis, the formation of stable dimeric or trimeric palladium-phosphine clusters can also reduce catalytic activity.

Table 2: Common Catalyst Deactivation Pathways for Palladium-Phosphine Catalysts

| Deactivation Pathway | Description | Consequence |

| Palladium Black Formation | Aggregation of Pd(0) species into insoluble nanoparticles. | Loss of active, soluble catalyst. d-nb.info |

| Ligand Oxidation | Reaction of the phosphine with oxidants to form phosphine oxide. | The oxidized ligand is typically a poor ligand for the metal. d-nb.info |

| Formation of Off-Cycle Complexes | Formation of stable complexes that do not participate in the main catalytic cycle. | Reduction in the concentration of the active catalyst. diva-portal.org |

| Ligand Dissociation | Complete dissociation of the phosphine ligand from the metal center. | Leads to unstable metal species that can decompose. |

Organocatalysis and Lewis Base Catalysis by Phosphanes

Tertiary phosphines, including potentially this compound, can act as nucleophilic catalysts in a variety of organic transformations, a field known as phosphine organocatalysis. nih.govacs.orgescholarship.org In this mode of catalysis, the phosphine does not coordinate to a metal center but instead acts as a Lewis base, initiating the reaction by adding to an electrophilic substrate. rsc.orgchemrxiv.org

This nucleophilic addition generates a zwitterionic intermediate, typically a phosphonium (B103445) enolate or a related species, which then participates in subsequent bond-forming steps. nih.gov A wide range of reactions can be catalyzed by phosphines in this manner, including Michael additions, Morita-Baylis-Hillman reactions, and various annulation reactions. nih.govwikipedia.org

The efficacy of a phosphine as a Lewis base catalyst is dependent on its nucleophilicity and steric bulk. While specific studies on the organocatalytic applications of this compound are not available, its structure suggests it would possess the requisite nucleophilicity to engage in such catalysis. The presence of the methoxyethyl group could potentially influence its solubility and might offer opportunities for secondary interactions in the transition state of catalyzed reactions.

Future Directions and Emerging Research Avenues for 2 Methoxyethyl Phenyl Phosphane

Design and Synthesis of Advanced (2-Methoxyethyl)(phenyl)phosphane Derivatives

The future development of this compound hinges on the synthesis of new derivatives with tailored properties. The versatility of phosphine (B1218219) chemistry allows for systematic modifications to fine-tune the ligand's steric and electronic characteristics, thereby enhancing the performance of the resulting metal catalysts. psu.educatalysis.blog General synthetic routes, such as the reaction of organometallic reagents with halophosphines or the nucleophilic substitution on alkyl halides with metal phosphides, provide a foundational framework for creating novel analogs. nih.gov

Future synthetic strategies will likely focus on two main areas: modification of the phenyl group and alteration of the 2-methoxyethyl side chain. Introducing electron-donating or electron-withdrawing substituents on the para position of the phenyl ring can systematically alter the ligand's electronic properties, which has been shown to directly impact the rates of key catalytic steps like oxidative addition. psu.edu Meanwhile, modifying the methoxyethyl chain, for instance by replacing the methyl group with larger alkyl or functional groups, could introduce new functionalities, such as sites for secondary coordination or attachment to solid supports. The synthesis of chiral derivatives, a cornerstone of asymmetric catalysis, represents another significant frontier. nih.gov

Table 1: Potential Advanced Derivatives of this compound and Their Design Rationale

| Derivative Name | Structural Modification | Intended Effect | Potential Application |